5-chloro-N-ethyl-2-nitroaniline
Overview
Description
5-Chloro-2-nitroaniline, also known as 2-Amino-4-chloro-nitrobenzene, is an organic compound with the molecular formula C6H5ClN2O2 . It is a yellow to orange powder and is a useful synthetic intermediate . It has been used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .
Synthesis Analysis
The synthesis of 5-Chloro-2-nitroaniline involves a multi-step process including acylation, nitrification, and hydrolysis . Another method involves the coupling of divinylbenzene cross-linked polystyrene with 5-chloro-2-nitroaniline followed by oxidative decyanation .Molecular Structure Analysis
The molecular weight of 5-Chloro-2-nitroaniline is 172.57 . The IUPAC Standard InChI is InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 .Physical And Chemical Properties Analysis
5-Chloro-2-nitroaniline has a melting point of 125-129 °C (dec.) (lit.) and a boiling point of 200°C (rough estimate) . It is soluble in Chloroform and Methanol . It has a density of 1.5610 (rough estimate) and a refractive index of 1.5870 (estimate) .Scientific Research Applications
Solubility and Thermodynamic Properties :Research has explored the solubility of related compounds like 2-chloro-5-nitroaniline in various solvents, revealing insights into their solubility behavior at different temperatures. Such studies are crucial for understanding the thermodynamic properties of these compounds and their potential applications in different environments (Xu & Wang, 2019).
Environmental Impact and Degradation :The environmental impact and degradation pathways of similar nitroaromatic compounds, such as 2-chloro-4-nitroaniline, have been studied. For instance, research on its anaerobic degradation by specific microbial strains highlights its relevance in environmental remediation (Duc, 2019).
Synthesis and Structural Characterization :The synthesis of related compounds, including N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, has been documented, demonstrating the feasibility of synthesizing structurally complex derivatives for various applications (Liu Deng-cai, 2008).
Electronic and Optical Properties :Spectral investigations and density functional theory (DFT) calculations on compounds like 5-chloro-2-nitroanisole, which is structurally similar to 5-chloro-N-ethyl-2-nitroaniline, provide insights into their electronic and optical properties. Such studies are significant for applications in materials science, particularly in the field of nonlinear optical materials (Meenakshi, 2017).
Thermodynamic Formation and Sublimation :The thermodynamics of formation and sublimation of chloro-nitroaniline derivatives have been explored. This research is important for understanding the stability and phase behavior of these compounds under different conditions (Silva et al., 2003).
Antimicrobial Activities :Studies on the antimicrobial activities of metal complexes derived from compounds like 5-bromosalicylidene-2-chloro-4-nitroaniline show potential applications in the development of new antimicrobial agents (Jain & Mishra, 2016).
Hydrogenation Kinetics and Catalysis :Investigations into the hydrogenation kinetics of 2-chloro-4-nitroaniline on various catalysts shed light on the chemical reactivity and potential applications in catalysis and chemical synthesis (Klimushin et al., 2018).
Photophysical Properties and Applications :The study of photophysical properties of nitroaniline derivatives, including 4,5-dinitroveratrole, highlights their potential applications in photoreductions and photosubstitutions, relevant in the field of photochemistry (Marquet et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloro-N-ethyl-2-nitroaniline is a synthetic intermediate It’s known to be used in the synthesis of benzamide derivatives, which are known to act as histone deacetylase inhibitors .
Mode of Action
It’s known that nitroanilines, in general, are reactive due to the presence of strong electron-withdrawing groups . This makes them suitable for various chemical reactions, particularly in the synthesis of other compounds .
Biochemical Pathways
The compound is used in the synthesis of benzamide derivatives, which are known to inhibit histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Their inhibition can lead to a more relaxed chromatin structure, thereby increasing gene expression.
Result of Action
As a synthetic intermediate, its primary role is likely in the synthesis of other compounds, such as benzamide derivatives . These derivatives are known to act as histone deacetylase inhibitors, which can affect gene expression and have implications in various biological processes and disease states.
Action Environment
The action of 5-Chloro-N-ethyl-2-nitroaniline, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes. It’s also worth noting that 5-Chloro-N-ethyl-2-nitroaniline is sensitive to light and heat, which can affect its stability and reactivity .
properties
IUPAC Name |
5-chloro-N-ethyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFQYYIBSAMINA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-2-nitroaniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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